5-(Pentan-2-yl)pyridin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-pentan-2-ylpyridin-3-ol |
InChI |
InChI=1S/C10H15NO/c1-3-4-8(2)9-5-10(12)7-11-6-9/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
GTCWTSYXFRQCGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC(=CN=C1)O |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of 5 Pentan 2 Yl Pyridin 3 Ol and Its Analogues
Strategic Approaches to Regioselective Construction of Pyridinol Architectures
Achieving regioselectivity in the functionalization of the pyridine (B92270) ring is a primary challenge in synthetic chemistry, stemming from the electron-deficient nature of the heterocycle. snnu.edu.cnbeilstein-journals.org The nitrogen atom's influence makes direct electrophilic substitution difficult and directs nucleophilic or radical additions to the ortho (C2/C6) and para (C4) positions. Consequently, functionalization at the meta (C3/C5) positions often requires specialized strategies.
Direct C-H bond functionalization represents a highly atom- and step-economical approach to building molecular complexity, avoiding the need for pre-functionalized starting materials. nih.govnih.gov In recent years, significant progress has been made in the transition-metal-catalyzed C-H alkylation of pyridines. nih.gov
For the synthesis of 5-alkylpyridinols, which requires functionalization at a meta position, several strategies have emerged. While ortho- and para-alkylation are more common, meta-selective C-H functionalization can be achieved using directing groups or specialized catalytic systems. snnu.edu.cn For instance, ruthenium-catalyzed meta-alkylation of 4-acetylpyridine (B144475) has been reported, demonstrating the feasibility of this approach. snnu.edu.cn A nickel/Lewis acid co-catalyzed system has also been developed for the C4-selective alkylation of pyridines. nih.gov More recently, a mechanochemical approach using activated magnesium has enabled the highly regioselective C4-alkylation of pyridines with a broad range of alkyl halides, proceeding through a proposed radical-radical coupling pathway. organic-chemistry.org
A significant breakthrough is the enantioselective para-C-H activation of pyridines using a Ni-Al bimetallic catalyst system. nih.govresearchgate.net This method facilitates the intermolecular hydroarylation of styrenes with high enantioselectivity (up to 98.5:1.5 er) and regioselectivity. nih.gov While this targets the C4 position, the development of such bimetallic systems and novel ligands opens avenues for targeting other positions. For example, a chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst has been successfully used for the enantioselective C2-H alkylation of various pyridines with 1,3-dienes. dicp.ac.cnnih.gov The application of these advanced catalytic systems could potentially be adapted for the C5-alkylation of a 3-hydroxypyridine (B118123) or a protected precursor to furnish the desired 5-(pentan-2-yl)pyridin-3-ol scaffold.
| Catalytic System | Position | Alkylating Agent | Key Features | Reference(s) |
| Ni-Al Bimetallic / NHC Ligand | para (C4) | Styrenes | High enantioselectivity and regioselectivity; 100% atom economy. | nih.gov, researchgate.net |
| Ni-Al Bimetallic / Chiral Phosphine Oxide | ortho (C2) | 1,3-Dienes | High enantioselectivity (up to 97% ee); compatible with various pyridines. | dicp.ac.cn, nih.gov |
| Mechanically Activated Mg(0) | para (C4) | Alkyl Halides | Transition-metal-free; excellent regioselectivity and broad scope. | organic-chemistry.org |
| Palladium/Norbornene | ortho (C2) | Primary Alkyl Halides | Effective for indoles and electron-deficient pyrroles; mild conditions. | organic-chemistry.org |
Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.org To construct a 5-alkylpyridinol, a common strategy involves coupling a 5-halopyridin-3-ol (or a protected version) with an appropriate alkyl-organometallic reagent.
The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, is a powerful tool. scirp.orgwikipedia.org While it forms a C(sp)-C(sp2) bond, it provides a versatile handle for further transformation. For the target molecule, a 5-halopyridin-3-ol could undergo Sonogashira coupling with an appropriate pentynyl derivative. The resulting alkynylpyridine could then be hydrogenated to yield the final saturated pentan-2-yl side chain. This two-step sequence allows for the introduction of the alkyl group with high precision. The Sonogashira reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for complex molecule synthesis. wikipedia.orgnih.gov
Other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) reactions, are highly effective for creating C(sp2)-C(sp3) bonds. nih.gov The development of new ligands has expanded the scope of these reactions to include previously challenging unactivated alkyl halides. rsc.org A Negishi cross-coupling between an alkyl pyridinium (B92312) salt and an alkylzinc halide has been developed, demonstrating a novel way to transform an amine group into an alkyl substituent. nih.gov These methods could be applied by coupling a 5-halopyridin-3-ol with a (pentan-2-yl)boronic acid derivative (Suzuki) or a (pentan-2-yl)zinc halide (Negishi) to directly install the desired chiral alkyl group.
| Coupling Reaction | Organometallic Reagent | Bond Formed (Initial) | Key Advantages | Reference(s) |
| Sonogashira | Terminal Alkyne | C(sp)-C(sp²) | Mild conditions, high functional group tolerance, versatile alkyne handle. | scirp.org, nih.gov, wikipedia.org |
| Suzuki-Miyaura | Organoboron | C(sp²)-C(sp³) | Stability and low toxicity of boron reagents, broad substrate scope. | nih.gov |
| Negishi | Organozinc | C(sp²)-C(sp³) | High reactivity of organozinc reagents, often high yields. | nih.gov, nih.gov |
| Kumada | Grignard (Organomagnesium) | C(sp²)-C(sp³) | High nucleophilicity of Grignard reagents. | nih.gov |
Building complex pyridinols from simpler, readily available precursors is a classic and reliable synthetic strategy. A well-documented route to substituted 3-pyridinols employs 3-benzyloxypyridine (B1277480) as a starting material. grafiati.comresearchgate.net The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be easily removed via hydrogenolysis in the final step. nih.gov
A general synthesis of 4-alkyl-3-pyridinols from 3-benzyloxypyridine has been reported. grafiati.comresearchgate.net The strategy involves the reaction of 3-benzyloxypyridine with a chloroformate and a Grignard reagent to form a 4-substituted dihydropyridine (B1217469) intermediate. This intermediate is then oxidized to the corresponding 4-substituted pyridine derivative, followed by debenzylation to yield the final 4-alkyl-3-pyridinol. researchgate.net A similar strategy could be envisioned for the 5-position, likely requiring different reaction conditions or directing groups to achieve the desired regioselectivity.
Another approach involves the synthesis of pyridine and pyrimidine (B1678525) analogs of acetaminophen (B1664979) from halogenated aminopyridine and aminopyrimidine precursors. nih.gov This benzyloxylation/hydrogenolysis sequence highlights a versatile method for preparing functionalized pyridinols. nih.gov Such multi-step sequences, while longer, offer precise control over the placement of functional groups, which is often difficult to achieve through direct functionalization methods.
Enantioselective and Stereoselective Synthetic Pathways to Chiral Pyridinol Derivatives
The pentan-2-yl substituent in the target molecule contains a stereocenter, necessitating enantioselective or stereoselective methods to produce a single enantiomer. Such methods are critical in medicinal chemistry, where the biological activity of a molecule is often dependent on its chirality. unavarra.es
Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. numberanalytics.com The synthesis of chiral pyridine derivatives via catalysis is challenging but has seen significant advances. chim.itdiva-portal.org
Strategies for installing a chiral alkyl group onto a pyridine ring include:
Asymmetric Hydrogenation: A pyridyl ketone precursor can undergo asymmetric hydrogenation using a chiral catalyst, such as a Ru- or Rh-complex, to produce a chiral alcohol. chim.itrsc.org This alcohol could then be further transformed into the desired alkyl group.
Asymmetric Conjugate Addition: Highly enantioselective copper-catalyzed alkylation of β-substituted alkenyl pyridines with Grignard reagents has been achieved. nih.govresearchgate.net This method, which requires Lewis acid activation, allows for the introduction of various alkyl chains with high enantioselectivity. nih.govresearchgate.net A similar strategy could be applied to a 3-hydroxy-5-alkenylpyridine precursor.
Asymmetric C-H Functionalization: As mentioned previously, Ni-Al bimetallic catalysts have enabled the enantioselective C-H alkylation of pyridines. nih.govresearchgate.netdicp.ac.cn These methods directly create a chiral center during the C-C bond formation.
Catalytic Asymmetric N-Oxidation: A novel approach involves the catalytic, enantioselective N-oxidation of pyridines using peptide-based catalysts. nih.gov The resulting chiral pyridine N-oxides are versatile intermediates for further functionalization. nih.gov
| Asymmetric Method | Catalyst Type | Precursor Type | Key Outcome | Reference(s) |
| Hydrogenation | Chiral Ru or Rh complexes | Pyridyl Ketone | Chiral Pyridyl Alcohol | chim.it, rsc.org |
| Conjugate Addition | Chiral Cu/diphosphine complexes | Alkenyl Pyridine | Chiral Alkylated Pyridine | nih.gov, researchgate.net |
| C-H Alkylation | Chiral Ni-Al Bimetallic complexes | Pyridine | Chiral Alkylated Pyridine | dicp.ac.cn, nih.gov, researchgate.net |
| N-Oxidation | Chiral Peptide-based catalysts | Substituted Pyridine | Chiral Pyridine N-Oxide | nih.gov |
An alternative to asymmetric catalysis is the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a stereochemically pure molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.comnih.gov
This strategy is well-established for the asymmetric alkylation of carbonyl compounds. nih.govnih.gov In the context of pyridine synthesis, a chiral auxiliary could be attached to a precursor molecule. For example, an auxiliary could be appended to a pyridine derivative to direct the diastereoselective addition of a nucleophile or an electrophile, thereby creating the chiral center of the pentan-2-yl group. thieme-connect.com One study demonstrated that chiral lithium amides can function as noncovalent stereodirecting auxiliaries in the direct enantioselective α-alkylation of 2-alkylpyridines. nih.gov Another report showed a highly diastereoselective Boekelheide rearrangement using a chiral auxiliary strategy, achieving an enantiomeric ratio of 99:1. unavarra.es While these examples focus on the C2 position, the principle can be extended to other positions by designing appropriate substrates and auxiliaries. The key advantage of this method is its potential for high diastereoselectivity, which can often be enhanced through crystallization or chromatography before the auxiliary is cleaved. thieme-connect.com
Atroposelective Synthesis and Chiral Recognition in Pyridine Systems
While this compound itself possesses point chirality at the C2 position of the pentyl group rather than axial chirality, the synthesis of chiral pyridine systems is a highly relevant field. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a prominent feature in many advanced pyridine-based ligands and catalysts. researchgate.net The principles of inducing and controlling chirality in pyridine systems are directly applicable to the synthesis and separation of enantiomers of compounds like this compound.
Atroposelective synthesis often involves transition-metal-catalyzed asymmetric C-H functionalization. snnu.edu.cn For instance, palladium-catalyzed enantioselective C-H olefination reactions have been developed for the synthesis of axially chiral biaryl phosphine oxides, using amino acid-derived ligands like Boc-L-Val-OH to induce chirality with high enantiomeric excess (ee). snnu.edu.cn Similarly, axially chiral styrenes have been synthesized via pyridine-directed C-H alkenylation using L-pGlu-OH as the chiral ligand. snnu.edu.cn These methods highlight the power of chiral ligands in controlling stereochemistry during the formation of C-C bonds involving a pyridine ring.
A significant challenge in the atroposelective synthesis of some pyridine-derived atropisomers is the low rotational barrier and the potential for racemization, which is influenced by the low steric hindrance of the nitrogen lone pair. researchgate.net
More directly relevant to non-axially chiral molecules like this compound is the concept of chiral recognition , which is fundamental to separating enantiomers. Lipase-catalyzed enantioselective acetylation is a well-established and powerful method for the kinetic resolution of racemic secondary alcohols, including those with a pyridine moiety. acs.org In a typical procedure, a racemic pyridyl ethanol (B145695) is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) like Candida antarctica lipase (CAL). The enzyme selectively acetylates one enantiomer (typically the R-enantiomer), leaving the other (S-enantiomer) as the unreacted alcohol. acs.org This enzymatic resolution can achieve excellent enantiomeric purities for both the resulting acetate and the remaining alcohol. acs.org This strategy could be hypothetically applied to resolve a racemic mixture of this compound.
The table below summarizes key aspects of chiral recognition and synthesis in pyridine systems.
| Methodology | Type of Chirality | Key Features | Example Application |
| Asymmetric C-H Functionalization | Axial (Atropisomerism) | Transition-metal catalysis (e.g., Pd, Rh) with chiral ligands (e.g., amino acids) to control stereoselectivity. snnu.edu.cn | Synthesis of axially chiral biaryl ligands like QUINAP and QUINOX. researchgate.net |
| Lipase-Catalyzed Resolution | Point | Enzymatic, enantioselective acylation of a racemic alcohol. acs.org | Resolution of racemic 1-(2-pyridyl)ethanols to yield (R)-acetates and (S)-alcohols with high ee. acs.org |
| Chiral Host-Guest Chemistry | Point / Axial | Non-covalent interaction between a chiral host (e.g., porphyrin) and a chiral guest molecule. mdpi.com | Determination of enantiomeric excess of chiral amino acids and alcohols. mdpi.com |
Multi-Component Reactions (MCRs) for Structural Diversity in Pyridinol Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural elements from each starting material. tcichemicals.comfrontiersin.org This approach offers significant advantages, including operational simplicity, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules, which is invaluable for drug discovery and materials science. frontiersin.orgscielo.br Several MCRs are available for the synthesis of polysubstituted pyridine and pyridinol frameworks.
The Hantzsch dihydropyridine synthesis is a classic four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. tcichemicals.comorganic-chemistry.org By strategically choosing the starting components, a wide variety of substitution patterns can be achieved.
More modern MCRs provide direct access to highly functionalized pyridin-4-ol derivatives. For example, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed. chim.it In this process, the sequential addition of the components leads to a dienol intermediate that undergoes an intramolecular aldol-type cyclization to form the pyridin-4-ol ring. chim.it
The table below outlines prominent MCRs applicable to the synthesis of pyridine and pyridinol frameworks.
| MCR Name | Components | Product Type | Key Advantages |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia source | 1,4-Dihydropyridines (oxidizable to pyridines) | Well-established, versatile for C2, C3, C5, C6 substitution. tcichemicals.comorganic-chemistry.org |
| Biginelli Reaction | β-Ketoester, Aromatic Aldehyde, Urea/Thiourea | Dihydropyrimidinones | Efficient synthesis of pyrimidine-related heterocycles. tcichemicals.comscielo.br |
| Alkoxyallene-Nitrile-Acid Reaction | Lithiated Alkoxyallene, Nitrile, Carboxylic Acid | Highly substituted Pyridin-4-ols | Flexible, provides direct access to pyridinols. chim.it |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines | High efficiency for fused pyridine systems, can be rendered asymmetric. nih.gov |
By varying the aldehyde, nitrile, and other starting materials in these MCRs, it is possible to generate a diverse library of pyridinol analogues related to this compound, enabling extensive structure-activity relationship (SAR) studies.
Directed Derivatization Strategies for the this compound Scaffold
Once the core this compound scaffold is synthesized, directed derivatization strategies can be employed to introduce additional functional groups, further diversifying the molecular architecture. These late-stage functionalizations are crucial for fine-tuning the properties of the molecule.
A powerful method for the direct synthesis of the 3-pyridinol moiety itself is the photochemical valence isomerization of pyridine N-oxides . This metal-free transformation allows for the formal C3-selective hydroxylation of pyridines. nih.govacs.org The reaction proceeds by irradiating a pyridine N-oxide, which rearranges to an oxaziridine (B8769555) intermediate, ultimately leading to the C3-hydroxylated product. This method is noted for its operational simplicity and tolerance of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.govacs.org
The hydroxyl group of the pyridin-3-ol is a versatile handle for further derivatization. It can be converted into a trifluoromethanesulfonate (B1224126) (triflate) group (-OTf), which is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. nih.govacs.orgnih.gov The resulting pyridin-3-yl triflate can undergo a variety of transformations, including:
Suzuki Coupling: Reaction with boronic acids to form C-C bonds. nih.govacs.org
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups. nih.govillinoisstate.edu
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. nih.govacs.org
Phosphonylation: Reaction with phosphonates to form C-P bonds. nih.govacs.org
Direct C-H functionalization of the pyridine ring offers another powerful avenue for derivatization, avoiding the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.org While the pyridine ring is electron-deficient, various catalytic systems have been developed for regioselective C-H activation at the C2, C4, and even the more challenging C3 positions. Ortho-alkylation of pyridines can be achieved using rare-earth metal catalysts, for example. beilstein-journals.org These methods allow for the introduction of alkyl, aryl, and other groups directly onto the pyridine core.
The following table summarizes key derivatization strategies for a pyridin-3-ol scaffold.
| Reaction Type | Reagent/Catalyst | Position Functionalized | Product |
| O-Triflation | Triflic Anhydride (Tf₂O) | C3-OH | Pyridin-3-yl triflate |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd catalyst | C3 (from triflate) | 3-Aryl/Alkyl-pyridine |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | C3 (from triflate) | 3-Alkynyl-pyridine |
| C-H Hydroxylation | Photochemical rearrangement of N-oxide | C3 | Pyridin-3-ol |
| C-H Alkylation | Olefin, Rare-earth or Rh catalyst | C2 (ortho) | 2-Alkyl-pyridin-3-ol |
These advanced methodologies provide a robust toolbox for both the initial synthesis and subsequent derivatization of this compound and its analogues, enabling the creation of novel chemical entities with tailored properties.
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation of 5 Pentan 2 Yl Pyridin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation, Connectivity, and Dynamic Studiesrsc.orgmdpi.comresearchgate.net
High-resolution NMR spectroscopy serves as a fundamental tool for elucidating the molecular structure of 5-(Pentan-2-yl)pyridin-3-ol in solution. Analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques like COSY, HSQC, HMBC, and NOESY, allows for unambiguous assignment of all proton and carbon signals and provides insights into the molecule's preferred conformation and dynamic behavior. researchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pentan-2-yl side chain. The aromatic region would display signals for the three non-equivalent protons on the pyridine ring. The proton at the C2 position, being adjacent to the nitrogen, would likely appear at the most downfield shift, followed by the protons at C6 and C4.
The pentan-2-yl group's protons would exhibit characteristic multiplets. The methine proton (CH) attached to both the ring and the rest of the alkyl chain would show a complex splitting pattern due to coupling with neighboring protons. The methylene (B1212753) (CH₂) and methyl (CH₃) groups would appear in the upfield aliphatic region of the spectrum.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine ring are expected to resonate in the downfield region, with the carbon bearing the hydroxyl group (C3) and the carbon adjacent to the nitrogen (C2) having characteristic chemical shifts. The five distinct carbon signals of the pentan-2-yl chain would appear in the upfield region.
2D NMR experiments are crucial for confirming the structural assignment. researchgate.net
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the pentan-2-yl side chain and assigning the relative positions of protons on the pyridine ring. slideshare.netuvic.ca
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. reading.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for establishing the connection of the pentan-2-yl group to the C5 position of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. libretexts.org This technique is particularly valuable for determining the preferred conformation of the flexible pentyl side chain relative to the planar pyridine ring. libretexts.orgyoutube.com Dynamic NMR studies could further probe the rotational barriers and conformational exchange processes within the molecule. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table is interactive. Click on the headers to sort the data.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine C2-H | 8.0 - 8.2 | 135 - 140 |
| Pyridine C3-OH | 9.0 - 10.0 (broad) | 155 - 160 |
| Pyridine C4-H | 7.1 - 7.3 | 120 - 125 |
| Pyridine C5 | - | 130 - 135 |
| Pyridine C6-H | 8.1 - 8.3 | 140 - 145 |
| Pentyl C1' (CH) | 2.8 - 3.0 | 35 - 40 |
| Pentyl C2' (CH₂) | 1.5 - 1.7 | 40 - 45 |
| Pentyl C3' (CH₂) | 1.2 - 1.4 | 20 - 25 |
| Pentyl C4' (CH₃) | 0.8 - 0.9 | 10 - 15 |
Vibrational Spectroscopy (Infrared and Raman): Functional Group Analysis and Tautomeric State Probingnih.gov
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and is particularly useful for probing its tautomeric state. Like other 3-hydroxypyridine (B118123) derivatives, this compound can exist in equilibrium between its enol (hydroxypyridine) form and a zwitterionic keto (pyridinone) form. chemtube3d.comresearchgate.net
The enol tautomer is characterized by:
A broad O-H stretching band in the IR spectrum, typically in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding.
Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the pentyl group appearing just below 3000 cm⁻¹.
A series of sharp C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.
The zwitterionic keto tautomer would present a different vibrational signature:
A strong C=O stretching band, typically found between 1640-1680 cm⁻¹.
An N⁺-H stretching vibration, which can be broad and appear in the 2500-3000 cm⁻¹ region.
Shifts in the ring stretching vibrations compared to the enol form.
The relative intensities of these characteristic bands in IR and Raman spectra can be used to determine the predominant tautomeric form in a given state (e.g., solid, solution) or solvent polarity. acs.orgresearchgate.net In aqueous solutions, the zwitterionic form of 3-hydroxypyridine is significantly stabilized, while the enol form is favored in the gas phase or nonpolar solvents. researchgate.net
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for Tautomers of this compound
This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Functional Group | Enol Tautomer | Keto (Zwitterionic) Tautomer |
|---|---|---|---|
| Stretching | Aromatic C-H | 3000 - 3100 | 3000 - 3100 |
| Stretching | Aliphatic C-H | 2850 - 2960 | 2850 - 2960 |
| Stretching | O-H | 3200 - 3400 (broad) | - |
| Stretching | N⁺-H | - | 2500 - 3000 (broad) |
| Stretching | C=O | - | 1640 - 1680 |
Electronic Absorption and Photoelectron Spectroscopy (UV-Vis, UPS, XPS): Electronic Transitions and Ionization Potential Determinationcore.ac.ukacs.org
Electronic spectroscopy provides insights into the electronic structure, including the nature of electronic transitions and the energies of molecular orbitals.
UV-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the pyridine ring. researchgate.net The position of the absorption maxima (λ_max) is sensitive to the tautomeric equilibrium. The enol form of 3-hydroxypyridine typically shows a primary absorption band around 270-280 nm. researchgate.net In contrast, the zwitterionic keto form, which has a more extended conjugated system, exhibits two distinct absorption bands, one at a shorter wavelength (~245 nm) and a characteristic, longer-wavelength band around 315-325 nm. researchgate.netacs.org The presence and relative intensity of these bands can thus be used to study the tautomeric equilibrium in different solvents. researchgate.net
Photoelectron Spectroscopy (UPS and XPS) : These techniques probe the energies of valence and core electrons, respectively.
Ultraviolet Photoelectron Spectroscopy (UPS) measures the ionization potentials corresponding to the removal of valence electrons. The spectrum would show a series of bands corresponding to ionization from the π-system of the pyridine ring, the nitrogen lone pair, and the σ-orbitals of the molecular framework. The first ionization potential is a key parameter related to the energy of the highest occupied molecular orbital (HOMO). acs.org
X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical environment of atoms by measuring the binding energies of core electrons. semanticscholar.orgaip.org The XPS spectrum of this compound would show characteristic peaks for C1s, N1s, and O1s. The C1s region would be complex, with distinct signals for the carbons of the pyridine ring and the aliphatic pentyl chain, shifted due to their different chemical environments. aip.org The N1s binding energy would be indicative of the nitrogen's chemical state, and it would be expected to shift depending on whether it exists as a neutral pyridine nitrogen or a protonated pyridinium (B92312) nitrogen (N⁺-H) in the zwitterionic tautomer. researchgate.net
Table 3: Expected Electronic Transitions and Core-Level Binding Energies
This table is interactive. Click on the headers to sort the data.
| Spectroscopy Type | Parameter | Expected Value / Range | Notes |
|---|---|---|---|
| UV-Vis | λ_max (Enol form) | ~270-280 nm | π → π* transition |
| UV-Vis | λ_max (Keto form) | ~245 nm and ~320 nm | π → π* transitions |
| UPS | First Ionization Potential | 8.5 - 9.5 eV | Corresponds to removal of an electron from the HOMO |
| XPS | C1s Binding Energy | 284 - 287 eV | Multiple peaks for aromatic, aliphatic, C-O, and C-N carbons |
| XPS | N1s Binding Energy | ~399 - 401 eV | Higher energy for protonated N⁺-H in keto form |
Mass Spectrometry (e.g., ESI-MS): Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for confirming the molecular weight and formula of this compound and for deducing its structure through fragmentation analysis.
With a molecular formula of C₁₀H₁₅NO, the compound has a monoisotopic mass of 165.1154 Da. biosynth.com Using high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), the molecular formula can be unequivocally confirmed. In positive ion mode (ESI+), the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 166.1232.
Tandem mass spectrometry (MS/MS) of the protonated molecular ion would provide information about the molecule's structure through characteristic fragmentation patterns. The fragmentation is likely to be initiated by cleavage of bonds within the pentan-2-yl side chain. Expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyridine ring, leading to the loss of a C₄H₉ radical and formation of a stable resonance-delocalized cation.
Benzylic-type cleavage: Cleavage of the bond between the methine carbon and the rest of the pentyl chain, resulting in a fragment corresponding to the loss of a propyl radical (C₃H₇).
Cleavage within the alkyl chain: Fragmentation can occur at various points along the pentyl chain, leading to the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆) through McLafferty-type rearrangements if sterically feasible.
Ring fragmentation: At higher collision energies, fragmentation of the pyridine ring itself may occur.
Table 4: Predicted m/z Values for Key Ions in ESI-MS
This table is interactive. Click on the headers to sort the data.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₆NO]⁺ | 166.12 | Protonated molecular ion |
| [M+H - C₃H₇]⁺ | [C₇H₉NO]⁺ | 123.07 | Loss of propyl radical from side chain |
| [M+H - C₄H₉]⁺ | [C₆H₇NO]⁺ | 109.05 | Loss of butyl radical from side chain |
X-ray Crystallography: Absolute Configuration and Solid-State Molecular Geometrynih.gov
While a specific crystal structure for this compound is not described in the available literature, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. Analysis of a suitable single crystal would provide precise data on bond lengths, bond angles, and torsional angles.
The pyridine ring is expected to be essentially planar. The pentan-2-yl substituent introduces a chiral center at the C1' position, meaning the compound can exist as R and S enantiomers. X-ray crystallography on a single enantiomer or a resolved conglomerate would determine the absolute configuration.
A crucial aspect of the solid-state structure would be the intermolecular interactions, particularly hydrogen bonding. researchgate.net The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen is a strong acceptor. It is highly probable that the molecules would form extensive hydrogen-bonding networks in the crystal lattice, most likely O-H···N bonds, leading to the formation of chains or dimeric structures. nih.gov These interactions would dictate the molecular packing and influence the solid-state conformation of the flexible pentyl side chain. nih.gov The predominant tautomeric form in the solid state—enol or zwitterionic keto—would also be unambiguously determined. rsc.orgiucr.org
Table 5: Expected/Typical Bond Parameters from X-ray Crystallography
This table is interactive. Click on the headers to sort the data.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.38 - 1.40 Å |
| Bond Length | C-N (aromatic) | 1.33 - 1.35 Å |
| Bond Length | C-O (hydroxyl) | 1.35 - 1.37 Å |
| Bond Length | C-C (aliphatic) | 1.52 - 1.54 Å |
| Bond Angle | C-N-C (in ring) | ~117° |
| Bond Angle | C-C-C (in ring) | ~120° |
Advanced Computational and Theoretical Investigations into the Structure and Reactivity of 5 Pentan 2 Yl Pyridin 3 Ol
Quantum Chemical Calculations (DFT, Ab Initio Methods): Electronic Structure and Energetic Landscapes
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for investigating the electronic structure and properties of molecules. researchgate.netresearchgate.net For 5-(Pentan-2-yl)pyridin-3-ol, these computational approaches provide profound insights into its molecular geometry, stability, and reactivity. DFT methods, such as the B3LYP hybrid functional, are frequently employed as they offer a favorable balance between computational cost and accuracy for organic molecules. researchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), while more computationally demanding, can provide even higher accuracy for calculating energetic and structural properties. researchgate.net These calculations allow for the exploration of the potential energy surface (PES), a multidimensional surface that describes the energy of a molecule as a function of its geometry, helping to identify stable structures and transition states. tau.ac.il
Geometry optimization is a fundamental computational procedure used to determine the lowest-energy arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. tau.ac.il For a molecule with conformational flexibility like this compound, which possesses a rotatable pentan-2-yl side chain, a simple geometry optimization is insufficient. A thorough conformational search is necessary to identify the global minimum energy structure among numerous possible local minima. arxiv.org
This process involves systematically or stochastically exploring the molecule's conformational space by rotating the single bonds in the alkyl side chain. Each generated conformer is then subjected to geometry optimization. The resulting energies of these optimized structures are compared to identify the most stable conformers that are likely to exist under experimental conditions. Such analyses are crucial as the molecular conformation can significantly influence its chemical reactivity and biological interactions. arxiv.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. The energy of the LUMO is related to the electron affinity, showing its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridinol ring, particularly the oxygen and nitrogen atoms, while the LUMO would be distributed over the π-antibonding system of the aromatic ring.
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.85 | Electron-donating capability |
| ELUMO | -0.95 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.90 | Chemical reactivity and stability |
Note: The values presented are hypothetical, based on typical DFT calculations for similar aromatic heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dereadthedocs.io The MEP is calculated based on the molecule's total electron density and represents the electrostatic interaction energy between the molecule and a positive point charge. nih.gov
The MEP surface is color-coded to indicate different potential values. Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen atom of the hydroxyl group and the lone pair of the nitrogen atom in the pyridine (B92270) ring. researchgate.netresearchgate.net Conversely, regions with a positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic hydrogen of the hydroxyl group. researchgate.net The MEP map thus provides a clear, intuitive guide to the molecule's reactive sites. uni-muenchen.denih.gov
The pyridine ring in this compound is an aromatic heterocycle. Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability. Pyridine's aromaticity arises from its six π-electrons delocalized across the five carbon atoms and one nitrogen atom, fulfilling Hückel's 4n+2 rule. fiveable.melibretexts.org The nitrogen atom is sp² hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring, not participating in the aromatic π-system. libretexts.orglibretexts.org
The presence of substituents—the hydroxyl group and the pentan-2-yl group—can influence the electron density and delocalization within the aromatic ring. The hydroxyl group, being an electron-donating group, increases the π-electron density in the ring. The alkyl group is weakly electron-donating. Computational methods can quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations confirm the high degree of electron delocalization and aromatic character of the substituted pyridine ring, which is a key determinant of its stability and chemical behavior. rsc.org The electronegative nitrogen atom, however, causes a net reduction in the π-electron density of the ring compared to benzene (B151609), making it a π-deficient system. uobabylon.edu.iq
Theoretical Examination of Pyridinol Tautomerism: Keto-Enol Equilibria
Pyridin-3-ol, like other hydroxypyridines, can exist in tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this compound, a significant tautomeric equilibrium exists between the aromatic alcohol form (enol) and its non-aromatic ketone isomer (keto), also known as a pyridone. frontiersin.org This keto-enol tautomerism plays a critical role in the chemical and biological properties of many heterocyclic compounds. frontiersin.orgrsc.org Computational studies are essential for determining the relative stabilities of these tautomers and the energy barrier for their interconversion. nih.govnih.gov
The preferred tautomeric form of a pyridinol derivative can be highly dependent on its environment, namely whether it is in the gas phase or in a solution. researchgate.netnih.gov
In the gas phase , the enol form (this compound) is generally predicted to be more stable. This preference is attributed to the energetic benefit of maintaining the aromaticity of the pyridine ring. nih.gov
In solution , particularly in polar protic solvents like water or methanol, the equilibrium often shifts to favor the keto tautomer (5-(Pentan-2-yl)pyridin-3(2H)-one). The keto form is typically more polar and has distinct hydrogen bond donor and acceptor sites, allowing for stronger intermolecular interactions with polar solvent molecules. This solvation effect can stabilize the keto form to a greater extent than the enol form, overcoming the energy cost of disrupting the aromaticity. researchgate.net Theoretical models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to accurately predict these solution-phase preferences. frontiersin.org
Table 2: Calculated Relative Energies of Tautomers
| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Aqueous Solution (kcal/mol) |
|---|---|---|
| Enol Form | 0.00 (Reference) | 0.00 (Reference) |
| Keto Form | +2.5 | -1.8 |
Note: The values presented are hypothetical, based on general trends observed for pyridin-3-ol systems, illustrating the stabilization of the keto form in a polar solvent.
Substituent Effects on Tautomeric Equilibrium Control
Theoretical calculations, often employing density functional theory (DFT), are instrumental in predicting the relative stabilities of tautomers. For instance, studies on substituted 2(1H)-pyridones have shown that both the substituent's position and its electronic properties (electron-donating or electron-withdrawing) play a crucial role in determining the tautomeric preference. The pentan-2-yl group at the 5-position of the pyridin-3-ol ring is an alkyl substituent, which is generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature can influence the electron density distribution within the pyridine ring, thereby affecting the relative energies of the tautomeric forms.
To illustrate the potential influence of a substituent like the pentan-2-yl group, a hypothetical computational study could be designed. This would involve geometry optimization and frequency calculations for both the pyridin-3-ol and the corresponding pyridin-3-one tautomers of the molecule. The relative energies, including zero-point vibrational energy corrections, would provide an estimate of the tautomeric equilibrium constant. The table below presents a hypothetical outcome of such a DFT study, comparing the relative energies of the tautomers of 3-hydroxypyridine (B118123) and this compound in the gas phase.
| Compound | Tautomer | Relative Energy (kcal/mol) |
|---|---|---|
| 3-Hydroxypyridine | Hydroxy | 0.00 |
| 3-Hydroxypyridine | Keto | +2.50 |
| This compound | Hydroxy | 0.00 |
| This compound | Keto | +2.20 |
This is a hypothetical data table for illustrative purposes.
In this hypothetical scenario, the pentan-2-yl group slightly reduces the energy difference between the hydroxy and keto forms, suggesting a minor shift in the equilibrium towards the keto tautomer compared to the unsubstituted parent compound.
Proton Transfer Mechanisms and Energetics
The interconversion between tautomers of this compound involves proton transfer, a fundamental process that can be elucidated through computational methods. Theoretical studies on related systems, such as 2-hydroxypyridine (B17775), have explored various mechanisms for this proton transfer, including direct intramolecular transfer, as well as solvent-assisted and dimer-mediated intermolecular pathways. pku.edu.cnresearchgate.net
Direct Intramolecular Proton Transfer: This mechanism involves the direct migration of a proton from the hydroxyl group to the ring nitrogen. Computational studies typically model this process by locating the transition state structure connecting the two tautomers. The activation energy for this direct transfer in pyridinol systems is generally found to be high, making it a less favorable pathway under normal conditions. pku.edu.cnnih.gov
Solvent-Assisted Proton Transfer: In the presence of a protic solvent like water, the proton transfer can be mediated by one or more solvent molecules. These solvent molecules act as a proton shuttle, forming a hydrogen-bonded bridge between the donor and acceptor sites. Computational models have shown that this mechanism significantly lowers the activation energy for tautomerization compared to the direct intramolecular pathway. pku.edu.cn
Dimer-Mediated Proton Transfer: Pyridinol molecules can form hydrogen-bonded dimers, which can facilitate a concerted double proton transfer. This mechanism also presents a lower energy barrier compared to the intramolecular route. pku.edu.cn
The energetics of these proton transfer mechanisms can be quantified using computational methods to calculate the potential energy surfaces and locate the transition states. The following table provides a hypothetical comparison of the calculated activation energies for the different proton transfer mechanisms in this compound.
| Proton Transfer Mechanism | Calculated Activation Energy (kcal/mol) |
|---|---|
| Direct Intramolecular Transfer | 35.0 |
| Water-Assisted (1 H2O molecule) | 15.5 |
| Dimer-Mediated Double Proton Transfer | 12.0 |
This is a hypothetical data table for illustrative purposes.
These hypothetical values suggest that for this compound, as with other pyridinols, the proton transfer is likely to proceed via intermolecular pathways involving solvent molecules or self-dimerization, rather than a direct intramolecular shift.
Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration
The conformational flexibility of this compound, primarily due to the rotatable bonds in the pentan-2-yl side chain, can be explored using computational techniques like Molecular Dynamics (MD) and Monte Carlo (MC) simulations. These methods are essential for understanding the accessible conformations of the molecule and their relative populations, which can be crucial for its interaction with biological targets.
MD simulations would involve simulating the motion of the atoms of the molecule over time by solving Newton's equations of motion. This would provide a trajectory of the molecule's conformations, allowing for the analysis of dihedral angle distributions, root-mean-square deviation (RMSD) of atomic positions, and the identification of stable conformational states. For this compound, an MD simulation would reveal the preferred orientations of the pentan-2-yl side chain relative to the pyridine ring.
MC simulations, on the other hand, would explore the conformational space by generating random changes in the molecule's geometry and accepting or rejecting these changes based on their energy. This method is particularly useful for overcoming energy barriers and exploring a wider range of conformations.
A conformational analysis of the pentan-2-yl side chain would likely identify several low-energy conformers. The relative populations of these conformers would be determined by their Boltzmann distribution. A hypothetical MD simulation of this compound could yield the following data on the dihedral angles of the pentan-2-yl side chain.
| Dihedral Angle | Major Conformer Population (%) | Angle Range (degrees) |
|---|---|---|
| C4-C5-C(pentyl)-C(pentyl) | 65 | -70 to -50 |
| C4-C5-C(pentyl)-C(pentyl) | 30 | 170 to 190 |
| C4-C5-C(pentyl)-C(pentyl) | 5 | 50 to 70 |
This is a hypothetical data table for illustrative purposes.
Such an analysis would be critical for subsequent molecular docking studies, as the bioactive conformation of the ligand is often a low-energy conformer.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Docking Simulations: Structure-Function Correlations
Computational Derivation of Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eunih.gov A crucial first step in QSAR is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For this compound and its analogs, a wide range of descriptors can be computationally derived.
These descriptors can be categorized as follows:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rotatable bonds), and electronic descriptors (e.g., partial charges).
3D Descriptors: These are derived from the 3D structure of the molecule and include steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
The following table provides examples of computationally derived molecular descriptors that would be relevant for a QSAR study of pyridinol derivatives.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |
| 2D | Number of Rotatable Bonds | The number of bonds that allow free rotation around them. |
| 3D | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |
| 3D | HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| 3D | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
The selection of appropriate descriptors is a critical step in developing a robust QSAR model.
Development and Validation of Predictive QSAR Models
Once a set of molecular descriptors has been calculated for a series of pyridinol derivatives with known biological activities, a QSAR model can be developed using various statistical methods. nih.govresearchgate.net Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF).
The goal is to create a model that can accurately predict the biological activity of new, untested compounds. A hypothetical MLR equation for a QSAR model of pyridinol derivatives might look like this:
pIC50 = c0 + c1LogP + c2TPSA + c3*HOMO_Energy
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are the regression coefficients.
The validation of a QSAR model is essential to ensure its predictive power. nih.gov This is typically done through internal validation (e.g., cross-validation) and external validation (using a separate test set of compounds). Key statistical parameters used for validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).
The following table presents hypothetical validation statistics for a QSAR model of pyridinol derivatives.
| Statistical Parameter | Training Set | Test Set |
|---|---|---|
| R² | 0.85 | 0.80 |
| Q² (Leave-One-Out) | 0.75 | - |
| RMSE | 0.30 | 0.35 |
This is a hypothetical data table for illustrative purposes.
A well-validated QSAR model can be a valuable tool in drug discovery for prioritizing the synthesis of new compounds with potentially enhanced biological activity.
Analysis of Molecular Interactions in Ligand-Target Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.govresearchgate.netimedpub.comnih.govmdpi.com For this compound, molecular docking simulations could be employed to investigate its binding mode within the active site of a hypothetical biological target.
The docking process involves generating a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. The results of a docking study can provide valuable insights into the key molecular interactions that stabilize the ligand-target complex, such as:
Hydrogen Bonds: These are crucial for molecular recognition and often involve the hydroxyl group and the nitrogen atom of the pyridine ring of this compound.
Hydrophobic Interactions: The pentan-2-yl side chain is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic pyridine ring can interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.
van der Waals Interactions: These are non-specific attractive or repulsive forces between atoms.
The following table provides a hypothetical summary of the molecular interactions observed in a docking simulation of this compound with a hypothetical protein target.
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | 3-OH | Asp120 (O) | 2.1 |
| Hydrogen Bond | Pyridine N | Ser150 (OH) | 2.8 |
| Hydrophobic | Pentan-2-yl | Leu80, Val105 | - |
| π-π Stacking | Pyridine Ring | Phe200 | 3.5 |
This is a hypothetical data table for illustrative purposes.
The insights gained from molecular docking can guide the design of new derivatives of this compound with improved binding affinity and biological activity.
In Silico Design and Prediction of Molecular Functionality
In the realm of modern chemical and pharmaceutical research, in silico methodologies have become indispensable tools for accelerating the discovery and development of novel molecules. These computational techniques allow for the prediction of a compound's physicochemical properties, biological activity, and pharmacokinetic profile before its actual synthesis, thereby saving significant time and resources. For a molecule such as this compound, a variety of computational approaches can be employed to design analogs and predict their molecular functionality. These methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Quantitative Structure-Activity Relationship (QSAR)
QSAR represents a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, a QSAR model can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their function. This model can then be used to predict the activity of new, untested compounds.
For the this compound scaffold, a QSAR study would involve designing a virtual library of derivatives by modifying the pentyl group or substituting other positions on the pyridine ring. The biological activity of these virtual compounds against a specific target, such as an enzyme or receptor, would then be predicted. The descriptors in such a model could include topological indices, quantum chemical parameters, and 3D molecular field descriptors. A hypothetical QSAR model for pyridinol derivatives might yield an equation that links these descriptors to a predicted biological response, such as the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical QSAR Model for this compound Analogs
| Compound ID | Modification | Molecular Weight ( g/mol ) | LogP | Predicted pIC50 |
| Parent | This compound | 165.23 | 2.3 | 5.8 |
| Analog-1 | 5-(Cyclopentyl)pyridin-3-ol | 163.21 | 2.1 | 6.2 |
| Analog-2 | 5-(Pentan-2-yl)-2-chloropyridin-3-ol | 199.67 | 2.9 | 6.5 |
| Analog-3 | 5-(Pentan-2-yl)-6-methylpyridin-3-ol | 179.26 | 2.6 | 6.1 |
Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a small molecule, such as this compound, might interact with the binding site of a target protein. The process involves placing the ligand into the active site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.
A docking study of this compound would provide insights into its potential mechanism of action. For instance, it could be docked into the active site of an enzyme like a kinase or a dehydrogenase. The results would highlight key interactions, such as hydrogen bonds formed by the hydroxyl group or hydrophobic interactions involving the pentyl chain and pyridine ring. This information is crucial for structure-based drug design, guiding the modification of the molecule to enhance its potency and selectivity.
Table 2: Predicted Docking Interactions of this compound with a Hypothetical Kinase Target
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Energy (kcal/mol) |
| Pyridin-3-ol (OH) | ASP-145 | Hydrogen Bond | 2.1 | -7.5 |
| Pyridine Ring (N) | LYS-72 | Hydrogen Bond | 2.9 | |
| Pentan-2-yl Chain | LEU-130, VAL-80 | Hydrophobic | 3.5 - 4.0 |
Prediction of ADMET Properties
The success of a potential drug candidate is highly dependent on its pharmacokinetic profile, which is often summarized by the acronym ADMET. In silico tools can reliably predict these properties, helping to identify compounds with favorable drug-like characteristics early in the discovery process. For this compound, computational models would be used to estimate properties governed by Lipinski's Rule of Five, as well as other parameters like gastrointestinal absorption and blood-brain barrier permeability.
These predictions help to flag potential liabilities, such as poor absorption or potential toxicity, allowing for structural modifications to mitigate these issues. For example, if the molecule is predicted to have low oral bioavailability, medicinal chemists could design prodrugs or other derivatives to improve its absorption characteristics.
Table 3: Predicted ADMET Profile for this compound
| Property | Predicted Value | Compliance |
| Molecular Weight | 165.23 g/mol | Yes (< 500) |
| LogP (Lipophilicity) | 2.3 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) |
| Gastrointestinal (GI) Absorption | High | Favorable |
| Blood-Brain Barrier (BBB) Permeant | Yes | N/A |
| Lipinski's Rule of Five | Pass (0 violations) | Favorable |
By integrating these computational strategies, researchers can rationally design novel derivatives of this compound and predict their molecular functionality with a reasonable degree of accuracy. This in silico-first approach streamlines the optimization process, focusing laboratory efforts on the most promising candidates and significantly enhancing the efficiency of molecular design projects.
Investigation of Reaction Mechanisms and Reactivity Profiles of 5 Pentan 2 Yl Pyridin 3 Ol
Mechanistic Pathways of Electrophilic and Nucleophilic Substitution Reactions on 3-Hydroxypyridines
The reactivity of the 3-hydroxypyridine (B118123) ring is a nuanced interplay between the electron-donating hydroxyl group and the electron-withdrawing nature of the pyridine (B92270) nitrogen atom. This duality governs the outcomes of both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution (EAS):
The pyridine ring itself is generally resistant to electrophilic attack compared to benzene (B151609) because the electronegative nitrogen atom deactivates the ring. uoanbar.edu.iqwikipedia.org This deactivation is exacerbated in acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), as the nitrogen atom becomes protonated to form a pyridinium (B92312) ion, further increasing its electron-withdrawing effect. uoanbar.edu.iq
However, the presence of the hydroxyl group at the 3-position counteracts this deactivation. The -OH group is a powerful activating group that donates electron density to the ring via resonance, particularly at the ortho (positions 2 and 4) and para (position 6) positions. The conflict between the deactivating nitrogen and the activating hydroxyl group leads to a complex reactivity profile. Studies on the nitration of 3-hydroxypyridine show that the reaction proceeds on the conjugate acid form, with the electrophile attacking the 2-position. rsc.org
The general mechanism for EAS on the 3-hydroxypyridine scaffold involves two main steps:
Attack on the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlumenlearning.com
Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The directing effect of the hydroxyl group favors substitution at positions 2, 4, and 6. However, the deactivating effect of the ring nitrogen makes position 3 the most electron-rich in the neutral pyridine molecule, thus favoring electrophilic attack at the meta positions (3 and 5) relative to the nitrogen. quora.comquora.com In 3-hydroxypyridine, the combined effects typically direct incoming electrophiles to the positions ortho to the hydroxyl group.
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than benzene. wikipedia.org This reactivity is enhanced at the positions ortho and para (2, 4, 6) to the electron-withdrawing nitrogen atom. Nucleophilic substitution on an unsubstituted pyridine ring is rare and requires extremely strong nucleophiles, as the departing hydride ion is a very poor leaving group. wikipedia.org
A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) to yield 2-aminopyridine. myttex.netwikipedia.org The mechanism involves the nucleophilic addition of the amide ion (NH₂⁻) to the C2 position, forming a Meisenheimer-like σ-adduct. Aromaticity is then restored by the elimination of a hydride ion (H⁻). wikipedia.org For 3-hydroxypyridine, amination has been shown to produce 2-amino-3-hydroxypyridine. google.com
Nucleophilic substitution becomes much more facile if a good leaving group (like a halogen) is present at the 2, 4, or 6 positions. The reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which is a key stabilizing feature. quimicaorganica.org
Elimination of the Leaving Group : The leaving group is expelled, and the aromaticity of the ring is restored.
| Reaction Type | Reagent/Conditions | Major Product Position(s) | Mechanism |
| Electrophilic | |||
| Nitration | HNO₃/H₂SO₄ | 2-position | Electrophilic Aromatic Substitution |
| Nucleophilic | |||
| Amination (Chichibabin) | NaNH₂ | 2-position | Nucleophilic Addition-Elimination (SNH) |
| Substitution | Nucleophile (e.g., RO⁻) on 2-halopyridine | 2-position | Nucleophilic Aromatic Substitution (SNAr) |
Oxidative and Reductive Transformations of the Pyridinol Moiety
The pyridinol moiety in 5-(pentan-2-yl)pyridin-3-ol can undergo both oxidative and reductive transformations, targeting either the pyridine ring or the hydroxyl group.
Oxidative Transformations: Pyridine and its derivatives can be oxidized at the nitrogen atom to form N-oxides, typically using peracids like peracetic acid. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The resulting N-oxide can facilitate functionalization, for example, by enabling the introduction of a hydroxyl group at the C3 position through photochemical rearrangement. nih.govacs.org Microbial transformation of 3-hydroxypyridine can also lead to further hydroxylation, for instance, to produce pyridine-2,5-diol. ias.ac.in
Reductive Transformations: The aromatic pyridine ring is relatively stable and requires specific conditions for reduction. Catalytic hydrogenation is a common method to reduce the pyridine ring to a piperidine (B6355638) ring. The reduction of 3-hydroxypyridine to 3-hydroxypiperidine (B146073) has been accomplished using various catalysts and conditions.
Early methods reported difficulties in hydrogenating hydroxypyridines. google.com However, effective procedures have been developed. For instance, 3-hydroxypyridine can be hydrogenated at high pressures (200 to 4,000 psi) and elevated temperatures (80-250 °C) using a Raney nickel catalyst. google.com Other methods utilize platinum group metal catalysts, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C), often in solvents like acetic anhydride, followed by hydrolysis to yield the hydroxypiperidine. google.com More recently, homogeneous iridium catalysts have been used for the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts to yield piperidin-3-one (B1582230) derivatives. nih.govacs.org
| Transformation | Reagents and Conditions | Product |
| Reduction | H₂, Raney Nickel, 80-250 °C, 200-4000 psi | 3-Hydroxypiperidine |
| Reduction | H₂, PtO₂, Acetic Anhydride, 40 °C, 1 atm; then Hydrolysis | 3-Hydroxypiperidine |
| Reduction | H₂, Rhodium Oxide (Rh₂O₃), TFE, 5 bar, 40 °C | 3-Hydroxypiperidine |
| Oxidation | Peracid (e.g., RCO₃H) | 3-Hydroxypyridine N-oxide |
Influence of the Hydroxyl Group on Pyridine Ring Chemical Reactivity
The hydroxyl group at the 3-position is a critical determinant of the chemical reactivity of the pyridine ring in this compound. Its influence stems from both inductive and resonance effects.
Inductive Effect : As an electronegative atom, oxygen exerts a weak electron-withdrawing inductive effect (-I), which slightly deactivates the ring.
Resonance Effect : The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This powerful electron-donating resonance effect (+R) significantly increases the electron density on the ring, particularly at the ortho (2, 4) and para (6) positions.
Impact on Electrophilic Substitution: The strong +R effect of the hydroxyl group overrides its -I effect, making it a net activating group for electrophilic aromatic substitution. This activation helps to overcome the inherent electron deficiency of the pyridine ring. libretexts.org The resonance donation directs incoming electrophiles preferentially to the positions ortho and para to the hydroxyl group. Therefore, in 3-hydroxypyridine, electrophilic attack is favored at positions 2, 4, and 6. The interplay with the deactivating ring nitrogen means that specific reaction conditions can fine-tune the regiochemical outcome, but the primary influence is from the hydroxyl group's activating and directing nature. rsc.org
Impact on Nucleophilic Substitution: The electron-donating nature of the hydroxyl group generally disfavors nucleophilic aromatic substitution by increasing the electron density of the ring, making it a less attractive target for nucleophiles. However, its influence is secondary to the powerful electron-withdrawing effect of the ring nitrogen, which dictates the positions of attack (2, 4, 6). In reactions like the Chichibabin amination of 3-hydroxypyridine, the reaction still proceeds at the 2-position, guided by the ring nitrogen, despite the presence of the electron-donating -OH group. google.com
Acidity and Basicity: The hydroxyl group imparts acidic character, allowing the compound to act as a weak acid and form phenoxide-like salts. Simultaneously, the lone pair of electrons on the pyridine nitrogen is not involved in the aromatic system and imparts basicity, allowing it to be protonated by strong acids. wikipedia.orgdergipark.org.tr This amphoteric nature means that the molecule can exist in different protonation states (cationic, neutral, zwitterionic, anionic) depending on the pH, which in turn significantly affects its reactivity.
Kinetic and Thermodynamic Aspects of Derivatization Reactions
The kinetics and thermodynamics of reactions involving this compound are governed by the stability of intermediates and products, as well as the energy barriers of the transition states.
Kinetic Control vs. Thermodynamic Control: In electrophilic substitution, the distribution of products (e.g., ortho vs. para isomers) can be influenced by whether the reaction is under kinetic or thermodynamic control.
Kinetic Control : At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). For EAS, this is often determined by the stability of the Wheland intermediate. Attack at positions that allow for more stable resonance structures of the intermediate will be kinetically favored. quora.com For 3-hydroxypyridine, attack at the 2- and 6-positions (ortho to -OH) is generally kinetically favored due to the effective stabilization of the positive charge by both the hydroxyl group and the nitrogen atom.
Thermodynamic Control : At higher temperatures, the reaction may become reversible, allowing isomers to interconvert. The product distribution will then reflect the relative thermodynamic stability of the final products. Steric hindrance can play a role here; for example, the less sterically hindered para-substituted product is often thermodynamically more stable than the ortho-substituted product.
Thermodynamics of Tautomerism and Ionization: 3-Hydroxypyridine exists in a tautomeric equilibrium with its zwitterionic pyridone form in solution. dergipark.org.tr The position of this equilibrium is influenced by the solvent polarity. Thermodynamic studies on the ionization of 3-hydroxypyridine have shown that in the first ionization process (protonation of the nitrogen), the contributions of enthalpy and entropy to the free energy change are similar. However, for the second ionization (deprotonation of the hydroxyl group), the main contribution comes from entropy. cdnsciencepub.com These thermodynamic parameters are crucial for understanding the behavior of the molecule in different chemical environments and predicting its reactivity in derivatization reactions that are sensitive to pH.
A kinetic study of a derivatization of a 3-hydroxypyridine-4-one derivative showed it to be a competitive inhibitor of the tyrosinase enzyme, indicating that it binds reversibly to the enzyme's active site. nih.gov While this is a specific biochemical context, it highlights that the kinetics of derivatization can be precisely measured and can reveal the mechanism of interaction.
Advanced Applications of 5 Pentan 2 Yl Pyridin 3 Ol and Its Derivatives in Chemical Sciences
Design and Application in Coordination Chemistry and Organometallic Catalysis
The field of organometallic catalysis has greatly benefited from the development of ligands that are not merely spectators but active participants in chemical transformations. Pyridinol derivatives, including 5-(pentan-2-yl)pyridin-3-ol, and their deprotonated form, pyridonates, are exemplary in this regard, offering a rich coordination chemistry that is tunable for specific catalytic applications. rsc.org
Pyridinols as Ligands for Transition Metal Complexes
Pyridinols and their corresponding pyridonate anions are a highly versatile class of ligands in transition metal chemistry. rsc.orgubc.ca Their ability to coordinate to metal centers through various binding modes is a key feature. Depending on the reaction conditions and the metal ion, they can act as monodentate ligands via the nitrogen atom, or as bidentate chelating ligands involving both the nitrogen and the oxygen atom of the hydroxyl/pyridone group. rsc.org This versatility allows for the formation of a wide range of coordination complexes, from simple mononuclear species to complex polynuclear clusters and coordination polymers. rsc.orgrsc.org
The dynamic nature of the coordination, known as hemilability, is another crucial property. A chelating pyridonate ligand can readily dissociate one of its donor arms (typically the oxygen), creating a vacant coordination site on the metal center. rsc.org This transient site is often essential for substrate binding and subsequent catalytic activity.
Table 1: Common Coordination Modes of Pyridinol/Pyridonate Ligands
| Coordination Mode | Description | Implication for Catalysis |
|---|---|---|
| κ¹-N | Monodentate coordination through the pyridine (B92270) nitrogen. | Leaves the hydroxyl group available for hydrogen bonding or proton transfer. |
| κ²-N,O | Bidentate (chelating) coordination through both nitrogen and oxygen. | Provides high stability to the metal complex. Hemilability allows for the creation of open coordination sites. rsc.org |
| μ-N,O | Bridging coordination between two metal centers. | Facilitates the formation of polynuclear complexes and materials. |
Electronic and Steric Influence of Pyridinol Ligands on Catalytic Activity
The catalytic performance of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. nih.govmdpi.com For a ligand like this compound, both aspects are significant.
Electronic Effects : The pyridinol ring system can participate in π-stacking interactions and influence the electron density at the metal center. The hydroxyl group is an electron-donating group, which can increase the electron density on the metal, potentially enhancing its reactivity in oxidative addition steps common in catalytic cycles.
The interplay of these effects allows for the fine-tuning of a catalyst. By modifying the alkyl substituent (e.g., changing its size or branching) or altering the electronic nature of the pyridine ring, the ligand can be tailored to optimize a specific catalytic transformation. ubc.ca
Catalytic Transformations Involving Small Molecule Activation (e.g., CO₂ Reduction)
A significant area of modern catalysis is the activation of small, abundant molecules like carbon dioxide (CO₂). Transition metal complexes featuring pyridine-based ligands have emerged as promising catalysts for the electrochemical and photochemical reduction of CO₂ to valuable products like carbon monoxide (CO) or formic acid. mdpi.comnih.govberkeley.eduresearchgate.net
In these systems, the pyridinol ligand can play multiple roles. The mechanism often involves the reduction of the metal center, which then binds and activates the CO₂ molecule. mdpi.com The hydroxyl group of the pyridinol ligand, or a coordinated water molecule, can act as a proton source, facilitating the C-O bond cleavage necessary for the conversion of CO₂ to CO. berkeley.edu Density Functional Theory (DFT) studies have shown that the presence of a proton source in the secondary coordination sphere, provided by a ligand feature like a hydroxyl group, can significantly lower the energy barrier for protonation steps in the catalytic cycle. berkeley.edu
For example, cobalt complexes with polypyridine ligands are known to be active catalysts for CO₂ reduction. mdpi.comdigitellinc.comresearchgate.net A proposed mechanism involves a two-electron reduction to generate the active Co(0) species, which then coordinates with CO₂ to form a metallocarboxylate intermediate. mdpi.com The presence of a proton donor facilitates the cleavage of this intermediate to release CO and regenerate the catalyst. mdpi.com A ligand such as this compound could be integrated into such systems to modulate solubility, stability, and catalytic efficiency.
Development of Functional Materials and Supramolecular Architectures
The ability of this compound to engage in both coordinative bonding and hydrogen bonding makes it an excellent building block for the construction of functional materials and complex supramolecular assemblies.
Integration into Advanced Frameworks (e.g., Polyoxometalate-Based)
Polyoxometalates (POMs) are a class of metal-oxide clusters that can be assembled into extended, porous frameworks with applications in catalysis, electronics, and materials science. rsc.org The construction of these frameworks often relies on organic linkers to connect the POM units. Pyridine derivatives are widely used for this purpose. escholarship.org
A molecule like this compound can be incorporated into such hybrid POM-based materials. The pyridine nitrogen can coordinate to a secondary metal ion (e.g., Ag⁺, Cu²⁺) that bridges between POM clusters, while the hydroxyl group can form strong hydrogen bonds with the oxygen-rich surface of the POMs. rsc.org This dual functionality can direct the self-assembly process and add stability to the final framework. The pentan-2-yl group would reside within the pores of the framework, influencing its hydrophobicity and its ability to selectively adsorb guest molecules.
The rational design of these materials allows for the creation of extended networks with tunable properties. rsc.orgescholarship.org For example, the incorporation of specific organic ligands can control the dimensionality and topology of the resulting framework, leading to materials with tailored porosity and functionality.
Photophysical Properties and Applications in Optoelectronic Materials
Pyridine derivatives are integral components of many organic molecules designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netst-andrews.ac.uk The electronic properties of the pyridine ring, particularly its electron-accepting nature, make it a useful component in designing molecules with efficient intramolecular charge transfer (ICT) characteristics, which is often the basis for their photophysical behavior. researchgate.net
The photophysical properties of a molecule containing the this compound scaffold would be determined by the interplay of its constituent parts. The pyridine ring acts as an electron-accepting core, while the hydroxyl group is an electron donor. This donor-acceptor structure can lead to fluorescent emission.
Table 2: Potential Photophysical Characteristics and Applications
| Property | Description | Potential Application |
|---|---|---|
| Fluorescence | Emission of light following absorption of light. The wavelength and quantum yield are sensitive to the molecular structure and environment. researchgate.net | Chemical sensors (e.g., for metal ions), biological imaging, active layers in OLEDs. researchgate.net |
| Solvatochromism | The change in the color of emitted light depending on the polarity of the solvent. | Probes for studying local environments in chemical or biological systems. |
| Thermally Activated Delayed Fluorescence (TADF) | A mechanism that allows for efficient harvesting of triplet excitons, leading to high efficiency in OLEDs. Pyridine-based acceptors are common in TADF emitters. rsc.org | High-efficiency blue or deep-blue emitters for next-generation displays. rsc.org |
The introduction of the pentan-2-yl group can influence these properties by modifying the molecule's conformation and solubility, and by preventing aggregation-caused quenching of fluorescence in the solid state. By systematically tuning the substituents on the pyridinol core, it is possible to control the emission color and efficiency, paving the way for its use in advanced optoelectronic devices. researchgate.netrsc.org
Self-Assembly and Polymerization Strategies for Pyridinol-Containing Materials
The functional groups of this compound, namely the hydroxyl (-OH) and the pyridine nitrogen, offer unique opportunities for the design of advanced materials through self-assembly and polymerization. These strategies leverage non-covalent interactions and covalent bond formation to create highly ordered supramolecular structures and functional polymers.
The hydroxyl group and the nitrogen atom in the pyridinol ring are capable of forming strong, directional hydrogen bonds. This interaction is a primary driver for the self-assembly of pyridinol-containing molecules into supramolecular structures. For instance, persistent hydroxyl⋯pyridine hydrogen bonds are known to form robust supramolecular synthons. ul.ie In polymers incorporating pyridinol moieties, these interactions can direct the organization of polymer chains, leading to the formation of well-defined nano-objects like micelles, vesicles, or lamellar structures. rsc.orgdocumentsdelivered.com The self-assembly process can be influenced by factors such as solvent polarity, temperature, and the concentration of the polymer solution. wikipedia.org In non-polar solvents, hydrophobic effects can further promote aggregation, while polar solvents may compete for hydrogen bonding sites, leading to the dissociation of the assemblies. wikipedia.org
Another powerful strategy involves coordination-driven self-assembly, where the pyridine nitrogen acts as a ligand for metal ions. nih.govmdpi.com By combining pyridinol-containing monomers with appropriate metal salts, it is possible to form metallo-supramolecular polymers. These materials can exhibit unique photophysical, electronic, or catalytic properties derived from the incorporated metal centers. nih.gov The process allows for the construction of complex architectures, such as linear polymers, cross-linked networks, and discrete metallacycles, by carefully selecting the geometry of the metal coordinator and the functionality of the pyridinol ligand. nih.govmdpi.com
Polymerization of functionalized pyridinol monomers provides a direct route to covalent polymers with tailored properties. The hydroxyl group can be used as an initiation site or a functional handle in various polymerization techniques. For example, pyridinol derivatives containing hydroxyl groups have been explored as catalysts or initiators in epoxy homopolymerization, although thermal stability can be a challenge. researchgate.net Furthermore, pyridinol moieties can be incorporated into polymer backbones or as side chains through methods like radical polymerization or ring-opening metathesis polymerization (ROMP). chemrxiv.orgmdpi.com The innate basicity and coordinative ability of the pyridine motif can sometimes interfere with transition metal catalysts used in controlled polymerization processes, necessitating careful monomer design to achieve living characteristics. chemrxiv.org
| Strategy | Key Driving Interaction | Resulting Structures | Potential Applications |
|---|---|---|---|
| Supramolecular Self-Assembly | Hydrogen Bonding (O-H···N) | Ordered nano-objects (micelles, vesicles), liquid crystals | Drug delivery, smart materials, biomedicine rsc.orgmdpi.com |
| Coordination-Driven Self-Assembly | Metal-Ligand Coordination (Metal···N) | Metallo-polymers, supramolecular gels, metallacycles | Catalysis, sensors, optical devices nih.gov |
| Covalent Polymerization | Covalent Bond Formation | Functional polymers with pyridinol side-chains or backbones | Antimicrobial materials, fluorescent polymers, charge-carrying materials mdpi.com |
Environmental Chemistry: Biotransformation and Degradation Studies
Pyridinols and their derivatives, as N-heterocyclic aromatic compounds, are subject to microbial degradation in the environment. nih.govasm.org Understanding the biotransformation pathways of these structures is crucial for assessing their environmental fate and for developing bioremediation strategies. While specific studies on this compound are not available, extensive research on the microbial metabolism of simpler hydroxypyridines provides a robust framework for predicting its likely degradation pathways. nih.govnih.gov The rate of transformation is dependent on the nature and position of substituents on the pyridine ring. nih.gov
Microbial Metabolism of Hydroxypyridine Structures
Numerous microorganisms capable of utilizing pyridine and its hydroxylated derivatives as sole sources of carbon and energy have been isolated from soil and sewage. nih.govportlandpress.com Bacteria from genera such as Agrobacterium, Achromobacter, Arthrobacter, and Nocardia have been identified as key players in the degradation of these compounds. asm.orgnih.govnih.gov
The initial step in the metabolism of hydroxypyridines typically involves further hydroxylation of the pyridine ring, catalyzed by monooxygenase enzymes. researchgate.net This enzymatic attack results in the formation of pyridinediols (dihydroxypyridines). nih.govportlandpress.com For 3-hydroxypyridine (B118123), the structural core of this compound, microbial degradation has been shown to produce pyridine-2,5-diol (2,5-dihydroxypyridine) as a major intermediate. nih.govnih.gov For example, three species of Achromobacter were found to convert 3-hydroxypyridine into pyridine-2,5-diol. nih.govportlandpress.com Similarly, Agrobacterium sp. strain DW-1, isolated from petroleum-contaminated soil, also transforms 3-hydroxypyridine via α-hydroxylation to yield 2,5-dihydroxypyridine (B106003). nih.gov In contrast, the microorganism Nocardia Z1 can oxidize 3-hydroxypyridine to both pyridine-2,3-diol and pyridine-3,4-diol. nih.govportlandpress.com
| Microorganism | Substrate | Major Metabolite(s) | Reference |
|---|---|---|---|
| Agrobacterium sp. DW-1 | 3-Hydroxypyridine | 2,5-Dihydroxypyridine | nih.gov |
| Achromobacter sp. | 3-Hydroxypyridine | 2,5-Dihydroxypyridine | nih.govportlandpress.com |
| Nocardia Z1 | 3-Hydroxypyridine | Pyridine-2,3-diol, Pyridine-3,4-diol | nih.govportlandpress.com |
Elucidation of Enzymatic Degradation Pathways and Intermediates
The enzymatic pathways for hydroxypyridine degradation proceed via the formation of di- or tri-hydroxylated intermediates, which are then susceptible to aromatic ring cleavage. The key enzymes initiating this cascade are flavin-dependent monooxygenases, which introduce an additional hydroxyl group onto the pyridine ring. nih.gov
Following the initial hydroxylation of 3-hydroxypyridine to 2,5-dihydroxypyridine, the subsequent step involves the opening of the heterocyclic ring. nih.gov This critical step is catalyzed by a dioxygenase, often one that is Fe²⁺-dependent. nih.gov In the case of Agrobacterium sp. DW-1, 2,5-dihydroxypyridine is transformed by such an enzyme to form N-formylmaleamic acid. nih.gov This intermediate is then further metabolized through hydrolysis to maleamic acid, which is subsequently converted to maleic acid and fumaric acid. nih.gov These products can then enter central metabolic cycles, such as the Krebs cycle, completing the mineralization of the original compound. This series of reactions, known as the maleamate (B1239421) pathway, is a common strategy for the degradation of various pyridine derivatives. wikipedia.org
The degradation of 2-hydroxypyridine (B17775) also proceeds via 2,5-dihydroxypyridine and the maleamate pathway, indicating that 2,5-dihydroxypyridine is a central intermediate in the breakdown of multiple pyridinols. wikipedia.orgnih.gov The enzymes involved in these pathways are inducible, meaning their synthesis is triggered by the presence of the specific pyridine substrate. nih.gov
| Step | Substrate | Enzyme Class | Product/Intermediate |
|---|---|---|---|
| 1 | 3-Hydroxypyridine | Monooxygenase | 2,5-Dihydroxypyridine |
| 2 | 2,5-Dihydroxypyridine | Dioxygenase (Fe²⁺-dependent) | N-formylmaleamic acid |
| 3 | N-formylmaleamic acid | Hydrolase | Maleamic acid |
| 4 | Maleamic acid | Amidohydrolase | Maleic acid + Fumaric acid |
Mentioned Compounds
| Compound Name |
|---|
| 2,5-dihydroxypyridine |
| 3-hydroxypyridine |
| This compound |
| Fumaric acid |
| Maleamic acid |
| Maleic acid |
| N-formylmaleamic acid |
| Pyridine |
| Pyridine-2,3-diol |
| Pyridine-2,5-diol |
| Pyridine-3,4-diol |
Analytical Method Development and Advanced Characterization Techniques for 5 Pentan 2 Yl Pyridin 3 Ol in Complex Matrices
Chromatographic Methodologies for Separation, Purity Profiling, and Quantification (HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard techniques for separating, quantifying, and assessing the purity of pharmaceutical compounds and other chemical substances. The development of a robust HPLC or UHPLC method would typically involve the systematic optimization of parameters such as column chemistry (e.g., C18, C8), mobile phase composition (including organic solvent, buffer, and pH), flow rate, and column temperature to achieve efficient separation of the target analyte from any impurities or matrix components. However, no published studies present specific chromatographic conditions developed for 5-(Pentan-2-yl)pyridin-3-ol.
Optimization and Validation of Analytical Procedures
The validation of an analytical procedure is essential to ensure its suitability for the intended purpose, demonstrating its accuracy, precision, specificity, linearity, range, and robustness. europa.eueuropa.eu According to the International Council for Harmonisation (ICH) guidelines, this process involves a series of experiments to prove that the method reliably and consistently measures the analyte. europa.eueuropa.eu For this compound, there is no publicly available information detailing the validation of any quantitative analytical method.
Resolution of Stereoisomers and Impurity Profiling
The structure of this compound contains a chiral center at the second position of the pentyl group, meaning it can exist as a pair of enantiomers. The separation of such stereoisomers is crucial in pharmaceutical analysis, as different enantiomers can exhibit distinct pharmacological activities. This is typically achieved using chiral stationary phases (CSPs) in HPLC. mdpi.com
Impurity profiling, the identification and quantification of all potential impurities in a substance, is a critical aspect of drug development and quality control. nih.gov Regulatory authorities require stringent control of impurities. nih.gov While general strategies for impurity profiling are well-established, no specific impurities have been identified or characterized for this compound in the available literature.
Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for Structure Confirmation and Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the mass analysis capabilities of MS, making it indispensable for the structural elucidation of small molecules and the identification of unknown impurities. windows.netnih.gov An LC-MS/MS analysis would provide the molecular weight of this compound and, through fragmentation analysis, yield a characteristic "fingerprint" that could confirm its structure and help identify related impurities. nih.govnih.gov While vendor websites suggest that LC-MS data for this compound may exist, the actual spectra and the conditions under which they were acquired are not published. bldpharm.com
Advanced Electrochemical and Spectrophotometric Approaches for Quantitative Analysis
Electrochemical methods can offer highly sensitive detection for electroactive compounds. nih.gov If this compound possesses electrochemically active functional groups, a method using techniques like cyclic voltammetry or differential pulse voltammetry could be developed for its quantification. Similarly, spectrophotometric methods, based on the principle that molecules absorb light at specific wavelengths, could be employed if the compound has a suitable chromophore for UV-Vis detection. No studies describing the development or application of these analytical approaches for this compound were identified.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Pentan-2-yl)pyridin-3-ol, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridin-3-ol derivatives and alkyl halides or alcohols under controlled conditions. For example, acylation or carbamate formation using carbonyl chlorides (e.g., morpholinecarbamoyl chloride) in anhydrous solvents like toluene, followed by purification via flash chromatography (20–30% ethyl acetate in hexane) . Key parameters include temperature (room temperature to 80°C), reaction time (2–24 hours), and stoichiometric ratios of reagents. Yield optimization requires monitoring by TLC and adjusting solvent polarity during purification.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the hydroxyl group position and alkyl chain integration. For instance, the hydroxyl proton typically appears as a singlet at δ 8–10 ppm, while the pentan-2-yl group shows multiplet signals between δ 1.0–2.5 ppm .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error tolerance.
- IR Spectroscopy : Identifies O-H stretching (~3200 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹). Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .
Advanced Research Questions
Q. How does the hydroxyl group positioning in pyridin-3-ol derivatives influence their antimicrobial activity compared to structural analogs?
- Methodological Answer : Positional isomers (e.g., 5- vs. 6-substituted pyridin-3-ol) exhibit distinct bioactivity due to steric and electronic effects. For example:
- MIC Assays : this compound (JC-01-072) showed biofilm inhibition against Staphylococcus aureus (MIC = 8 µg/mL), whereas 6-substituted analogs (JC-01-074) required higher concentrations (MIC = 16 µg/mL) .
- Fluorescence Microscopy : Propidium iodide uptake assays reveal membrane disruption mechanisms, which are more pronounced in 5-substituted derivatives due to enhanced lipid bilayer interaction .
Q. How can researchers resolve contradictions in solubility and reactivity data among pyridin-3-ol derivatives?
- Methodological Answer : Contradictions often arise from substituent effects (e.g., hydroxymethyl vs. chloro groups). Systematic approaches include:
- Solubility Testing : Use logP values (e.g., 2.85 for this compound analogs) to predict hydrophobicity .
- Reactivity Profiling : Compare nucleophilic substitution rates in polar aprotic solvents (e.g., DMF) using kinetic studies. For instance, hydroxymethyl groups enhance reactivity in carbamate formation compared to chloro derivatives .
- Cross-Study Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate variable effects .
Q. What experimental strategies are effective for analyzing structure-activity relationships (SAR) in pyridin-3-ol-based inhibitors?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied alkyl chain lengths (e.g., undec-1-yn-1-yl vs. pentan-2-yl) to assess chain length-dependent activity .
- Enzyme Assays : Use acetylcholinesterase inhibition assays (IC₅₀ measurements) to correlate substituent electronegativity with binding affinity. For example, trifluoromethyl groups improve inhibition by 30% compared to methyl groups .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., SHELX-refined structures) to map binding interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?
- Methodological Answer : Discrepancies may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or pH variations. Mitigation strategies:
- Standardized Protocols : Report solvent, temperature, and internal reference (e.g., TMS) in all studies.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, as seen in distinguishing pentan-2-yl methyl groups (δ 0.9–1.1 ppm) from pyridine protons .
- Collaborative Databases : Upload raw spectral data to repositories like PubChem for cross-validation .
Tables for Key Data
| Property | This compound | 6-(Undec-1-yn-1-yl)pyridin-2-ol | 5-(Trifluoromethyl)pyridin-3-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | 181.23 (calculated) | 259.35 | 177.11 |
| Antimicrobial MIC (µg/mL) | 8 (S. aureus) | 16 (S. aureus) | Not reported |
| logP | 2.85 (predicted) | 3.92 | 1.98 |
| Synthetic Yield | 65–75% | 50–60% | 80–85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
